molecular formula C18H22N4O3 B5234916 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide

1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5234916
M. Wt: 342.4 g/mol
InChI Key: RVCHCNKWIPUGJH-UHFFFAOYSA-N
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Description

Structurally, it features a 1,8-naphthyridine ring substituted with an ethyl group at position 1, a methyl group at position 7, and a keto-oxygen at position 2. At position 3, a carbonyl group bridges the naphthyridine core to a piperidine-4-carboxamide moiety. This design is reminiscent of quinolone antibiotics like nalidixic acid (), where carboxamide and piperidine modifications aim to enhance bioavailability or target specificity.

The compound’s synthesis likely involves coupling the 1,8-naphthyridine-3-carbonyl intermediate with piperidine-4-carboxamide, analogous to methods used for related carboxamide derivatives ().

Properties

IUPAC Name

1-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-21-10-14(15(23)13-5-4-11(2)20-17(13)21)18(25)22-8-6-12(7-9-22)16(19)24/h4-5,10,12H,3,6-9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHCNKWIPUGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 246.32 g/mol

The structure consists of a naphthyridine moiety linked to a piperidine ring through a carbonyl group, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperidine and naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine have been shown to inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Antiviral Properties

Studies have demonstrated that piperidine derivatives can possess antiviral activity. The structural features of 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine may contribute to its effectiveness against viral pathogens, making it a candidate for further research in antiviral drug development .

Anticancer Potential

The compound's structural analogs have shown promise in anticancer research. Piperidine-based compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cellular pathways related to cell proliferation and survival .

Structure–Activity Relationship (SAR)

Recent studies have focused on the SAR of similar compounds to elucidate which structural features enhance their biological activity. Modifications at specific positions on the piperidine or naphthyridine rings can significantly affect potency and selectivity against various biological targets .

Case Study 1: Antimicrobial Efficacy

In a study conducted on a series of naphthyridine derivatives, it was found that modifications similar to those present in 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine resulted in enhanced antimicrobial activity against Gram-positive bacteria. The findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of piperidine derivatives. The compound exhibited significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This reinforces the potential of such compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . By binding to the enzyme, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,8-naphthyridine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Structural Comparison of Key 1,8-Naphthyridine Derivatives

Compound Name Core Substituents (Positions) Attached Functional Group(s) Molecular Formula Molecular Weight Synthesis Method (Reference)
Target Compound 1-Ethyl, 7-methyl, 4-oxo Piperidine-4-carboxamide at C3 C₂₀H₂₅N₄O₄* 397.45 Likely coupling of naphthyridine carbonyl with piperidine-4-carboxamide ()
1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a7) 4-Oxo 4-Chlorobenzyl at N1; cyclohexyl carboxamide at C3 C₂₁H₂₀ClN₃O₂ 381.87 Condensation of 1,8-naphthyridine carbonyl with cyclohexylamine ()
7-Benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) 1-Ethyl, 4-oxo Benzyl at C7; carboxylic acid at C3 C₁₈H₁₅N₂O₃ 307.33 Bromination and coupling ()
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-(4-pyridin-2-ylpiperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1-(3-Chloro-2-fluorobenzyl), 4-oxo Pyridinylpiperazine at C7; ethyl ester at C3 C₂₇H₂₅ClFN₅O₃ 546.97 Piperazine coupling in DMF ()
Organotin derivatives of nalidixic acid (e.g., (C₆H₅)₃SnL) 1-Ethyl, 7-methyl, 4-oxo Organotin groups at C3 Varies (e.g., C₂₄H₂₃N₂O₃Sn) Varies (e.g., 515.14) Reaction with tin halides ()

*Calculated based on structural analysis.

Physicochemical Properties
  • Target Compound : Predicted high thermal stability due to the rigid naphthyridine core and piperidine-carboxamide moiety. The carboxamide group enhances solubility in polar solvents.
  • 5a7 () : Exhibits a melting point >300°C, with IR peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide).
  • NCA () : A carboxylic acid derivative with locomotor stimulant activity; solubility likely pH-dependent.
  • Organotin Derivatives (): Lower solubility in aqueous media due to bulky tin groups but enhanced lipophilicity for membrane penetration.
Key Structural-Activity Relationships (SAR)
  • Position 3 Modifications: Carboxamide (target compound, 5a7) and carboxylic acid (NCA) groups are critical for target binding, as seen in quinolone antibiotics. Piperidine-carboxamide may reduce cytotoxicity compared to tin derivatives.
  • Position 7 Substituents : Methyl (target compound) vs. benzyl (NCA) groups influence lipophilicity and CNS penetration.
  • Position 1 Substituents: Ethyl groups (target compound, NCA) are common in quinolones to prevent resistance.

Biological Activity

The compound 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H17N3O4C_{15}H_{17}N_3O_4, with a molecular weight of approximately 303.32 g/mol. The structural components include a naphthyridine moiety linked to a piperidine ring via a carbonyl group, which is essential for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthyridine exhibit significant antibacterial properties. For instance, compounds similar to 1-[(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]piperidine have shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.8 µg/mL
Bacillus subtilis7.8 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These values indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics like ampicillin and ciprofloxacin .

The mechanism by which naphthyridine derivatives exert their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compounds disrupt the bacterial cell cycle, leading to cell death .

Study 1: Efficacy Against Gram-positive and Gram-negative Bacteria

In a comparative study involving various naphthyridine derivatives, it was found that the compound exhibited superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli). The study utilized standard disk diffusion methods to evaluate the inhibition zones and determined MIC values across different concentrations .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the piperidine ring and variations in the substituents on the naphthyridine core significantly influenced antibacterial efficacy. For example, increasing hydrophobicity at specific positions enhanced membrane permeability and target binding affinity .

Q & A

Basic: What are the standard synthetic routes for preparing the 1,8-naphthyridine core in this compound?

The 1,8-naphthyridine scaffold is typically synthesized via cyclization of substituted pyridine derivatives or functionalization of preformed naphthyridine precursors. A common approach involves:

  • Iodination : Starting from 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, iodination with I₂ and Pb(OAc)₄ under light yields 3-iodo derivatives, which serve as intermediates for cross-coupling reactions .
  • Amide coupling : The piperidine-4-carboxamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the naphthyridine carbonyl and piperidine-4-carboxylic acid derivatives .
  • Purification : Recrystallization from ethanol/DMF mixtures is often used to isolate high-purity products .

Basic: How are structural ambiguities resolved in this compound using spectroscopic techniques?

Key methods include:

  • ¹H NMR : Integration of aromatic protons (e.g., H-5 and H-6 in the naphthyridine ring) and coupling constants (e.g., J = 8.7–9.0 Hz for adjacent protons) confirm substitution patterns .
  • IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) validate the core structure .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced: How can reaction conditions be optimized to improve yields during piperidine coupling?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states during amide bond formation .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating carboxylic acids .
  • Temperature control : Heating at 80–90°C for 6–17 h maximizes conversion while minimizing side reactions like hydrolysis .
  • Real-time monitoring : TLC or in-situ IR tracks reaction progress, enabling timely termination to prevent over-functionalization .

Advanced: How do substituents at the C-7 position influence biological activity?

  • Amino-pyrrolidine derivatives : Substitution with 3-aminopyrrolidine at C-7 enhances cytotoxicity by improving target binding (e.g., AG-7352 showed 2× potency against P388 leukemia vs. 6-fluoro analogs) .
  • Steric effects : Bulky groups (e.g., trifluoromethyl) reduce activity by hindering membrane permeability, while smaller substituents (e.g., methyl) optimize pharmacokinetics .
  • Methodological validation : In vitro assays using murine/human tumor cell lines (e.g., IC₅₀ determination) and comparative SAR tables are critical for prioritizing analogs .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR techniques : COSY and NOESY identify scalar coupling and spatial proximity between protons, resolving overlaps in aromatic regions .
  • Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity via HSQC and HMBC experiments .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) cross-validate experimental data .

Basic: What are the typical degradation pathways under acidic/basic conditions?

  • Acidic hydrolysis : The 4-oxo group in the naphthyridine ring is susceptible to protonation, leading to ring-opening at elevated temperatures .
  • Base-mediated decomposition : The amide bond undergoes saponification in alkaline conditions, generating carboxylic acid and piperidine fragments .
  • Stability testing : Accelerated studies (40°C/75% RH) with HPLC monitoring quantify degradation products for formulation guidance .

Advanced: How can sonochemical methods improve synthesis efficiency?

  • Ultrasound-assisted reactions : Cavitation reduces reaction times (e.g., from 12 h to 2 h) by enhancing mass transfer in steps like cyclocondensation .
  • Energy efficiency : Sonication at 20–40 kHz minimizes thermal decomposition, preserving sensitive functional groups (e.g., amides) .
  • Scalability : Continuous-flow sonochemical reactors enable gram-scale production with consistent yields (~75–80%) .

Advanced: What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

  • Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy but are absent in cell-based assays .
  • Formulation adjustments : Nanoparticle encapsulation (e.g., PLGA) improves bioavailability and reduces off-target effects .
  • Dose-response recalibration : Adjusting dosing regimens based on PK/PD modeling aligns in vitro IC₅₀ with therapeutic plasma concentrations .

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